(4-formylphenyl) Octanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-6-7-15(17)18-14-10-8-13(12-16)9-11-14/h8-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNAPIOANHRWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068550 | |
| Record name | Octanoic acid, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50433-83-5 | |
| Record name | Octanoic acid, 4-formylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50433-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 4-formylphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050433835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 4-formylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Characteristics of 4 Formylphenyl Octanoate
IUPAC and Common Naming Conventions
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is (4-formylphenyl) octanoate (B1194180) . This name is derived from its structure as an ester. The "octanoate" portion indicates the presence of an eight-carbon acyl chain derived from octanoic acid, while the "(4-formylphenyl)" part specifies that this acyl group is attached to a phenyl ring at the para position (position 4) relative to a formyl group (-CHO).
In addition to its formal IUPAC name, (4-formylphenyl) octanoate is also known by several other common names and synonyms in scientific literature and commercial catalogs. These alternative names are often based on either the constituent acid and phenol (B47542) or descriptive chemical nomenclature. A comprehensive list of these names is provided in the table below.
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Synonym | 4-(Octanoyloxy)benzaldehyde |
| Synonym | 4-(Heptylcarbonyloxy)benzaldehyde |
| Synonym | p-Hydroxybenzaldehyde caprylate |
| Synonym | Octanoic acid, 4-formylphenyl ester |
| Synonym | p-octanoyloxybenzaldehyde |
These synonyms are frequently encountered and are useful for conducting comprehensive literature searches on this compound.
Molecular Formula and Connectivity Isomers
The molecular formula for this compound is C15H20O3 . This formula indicates that a single molecule of the compound contains 15 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is approximately 248.32 g/mol .
The connectivity of this compound describes the specific arrangement of its constituent atoms and functional groups. The structure consists of a central benzene (B151609) ring that is disubstituted at the 1 and 4 positions (para substitution). One substituent is a formyl group (-CHO), and the other is an octanoyloxy group (-O-C(=O)-(CH2)6CH3).
Connectivity isomers, also known as structural isomers, are compounds that share the same molecular formula but have different arrangements of atoms. For C15H20O3, several connectivity isomers of this compound exist, primarily as positional isomers. These isomers differ in the substitution pattern on the phenyl ring. The primary positional isomers are:
(2-formylphenyl) octanoate (ortho isomer): In this isomer, the formyl group and the octanoyloxy group are adjacent to each other on the phenyl ring (positions 1 and 2).
(3-formylphenyl) octanoate (meta isomer): Here, the formyl and octanoyloxy groups are separated by one carbon atom on the phenyl ring (positions 1 and 3).
A summary of the key properties of these positional isomers is presented in the following table.
| Property | This compound | (2-formylphenyl) octanoate | (3-formylphenyl) octanoate |
| Molecular Formula | C15H20O3 | C15H20O3 | C15H20O3 |
| Molecular Weight | 248.32 g/mol | 248.32 g/mol | 248.32 g/mol |
| Substitution Pattern | para (1,4) | ortho (1,2) | meta (1,3) |
Stereochemical Considerations
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key consideration in the stereochemistry of a molecule is the presence of stereocenters or other elements of chirality.
In the case of this compound, the molecule does not possess any chiral centers. A chiral center is typically a carbon atom that is bonded to four different substituent groups. A thorough examination of the structure of this compound reveals that no such carbon atom exists.
Furthermore, the molecule does not exhibit other forms of stereoisomerism such as geometric (cis-trans) isomerism, as there are no double bonds with appropriate substituents that would lead to restricted rotation. The single bonds within the octanoate chain and the bond connecting the ester to the phenyl ring allow for free rotation. Additionally, there is no evidence to suggest the presence of atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, as the steric hindrance around the phenyl-ester bond is insufficient to prevent rotation at room temperature.
Therefore, this compound is an achiral molecule and does not have any stereoisomers.
Advanced Synthetic Methodologies for 4 Formylphenyl Octanoate
Esterification Reactions of Phenolic Aldehydes
The synthesis of (4-formylphenyl) octanoate (B1194180) can be effectively achieved by forming the ester linkage on a 4-hydroxybenzaldehyde (B117250) backbone. This approach leverages the reactivity of the phenolic hydroxyl group with octanoic acid or its derivatives.
Direct Esterification Approaches
Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental method for producing esters. This process involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (the hydroxyl group of 4-hydroxybenzaldehyde) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one reactant or to remove the water formed during the reaction.
The mechanism begins with the protonation of the carbonyl oxygen of octanoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The phenolic oxygen of 4-hydroxybenzaldehyde then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, (4-formylphenyl) octanoate.
Various acid catalysts can be employed for this reaction, with sulfuric acid and p-toluenesulfonic acid being common choices. masterorganicchemistry.compatsnap.com The selection of the catalyst and reaction conditions, such as temperature and reaction time, is crucial for optimizing the yield.
Table 1: Catalysts and Conditions for Direct Esterification
| Catalyst | Reactants | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Octanoic Acid, 4-Hydroxybenzaldehyde | Toluene (or excess alcohol) | Reflux | Strong acid catalyst, promotes rapid reaction. masterorganicchemistry.com |
| p-Toluenesulfonic Acid (TsOH) | Octanoic Acid, 4-Hydroxybenzaldehyde | Toluene, o-dichlorobenzene | 105-180°C | Solid, less corrosive catalyst; allows for azeotropic removal of water. patsnap.com |
| Zinc(II) salts (e.g., Zn(TfO)₂) | Octanoic Acid, 4-Hydroxybenzaldehyde | None (homogeneous system) | Varies | Effective for fatty acids; activity depends on the counterion. |
This table presents typical catalysts and conditions applicable to Fischer esterification, extrapolated for the synthesis of this compound.
Acylation with Octanoyl Chloride and Related Derivatives
To overcome the equilibrium limitations of direct esterification, more reactive derivatives of octanoic acid, such as octanoyl chloride, can be used. This acylation method is generally faster and often proceeds to completion without the need to remove a byproduct. The reaction involves the nucleophilic attack of the hydroxyl group of 4-hydroxybenzaldehyde on the highly electrophilic carbonyl carbon of octanoyl chloride.
This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting materials and facilitating the reaction. The choice of solvent and temperature can influence the reaction rate and yield. The high reactivity of acyl chlorides makes this a robust method for ester synthesis. nih.govresearchgate.net
A similar approach can be taken using octanoic anhydride. While generally less reactive than octanoyl chloride, the anhydride is still a potent acylating agent and produces octanoic acid as a byproduct, which is less corrosive than HCl.
Transesterification Processes
Transesterification is another pathway to this compound, involving the exchange of the alcohol or carboxylic acid part of an existing ester. In this context, an ester of octanoic acid, such as methyl octanoate or an activated enol ester like vinyl octanoate, would be reacted with 4-hydroxybenzaldehyde. researchgate.net
This reaction is typically catalyzed by an acid, a base, or an enzyme (such as lipase). nih.gov The use of activated esters, like vinyl or isopropenyl acetate (B1210297), can make the reaction irreversible. researchgate.net This is because the enol that is formed as a byproduct tautomerizes to a more stable ketone or aldehyde, driving the reaction forward. researchgate.net
Enzymatic transesterification using lipases offers a green chemistry approach, often proceeding under mild conditions with high selectivity. nih.gov This method avoids the use of harsh reagents and can minimize side reactions. A maximum molar conversion of over 90% has been reported for the synthesis of flavor esters like octyl acetate using immobilized lipase (B570770), demonstrating the efficiency of this technique. nih.gov
Table 2: Comparison of Esterification Methodologies
| Method | Key Reagents | Catalyst | Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Octanoic Acid, 4-Hydroxybenzaldehyde | Acid (e.g., H₂SO₄) | Water | Inexpensive reagents. | Reversible reaction; often requires water removal. |
| Acylation | Octanoyl Chloride, 4-Hydroxybenzaldehyde | Base (e.g., Pyridine) | HCl | High reactivity; irreversible. | Reagent is corrosive and moisture-sensitive. |
| Transesterification | Octanoate Ester, 4-Hydroxybenzaldehyde | Acid, Base, or Lipase | Alcohol | Can be irreversible with activated esters; mild enzymatic options. | May require specific catalysts; equilibrium considerations. |
Formylation Reactions on Phenyl Octanoate Derivatives
An alternative synthetic strategy involves introducing the formyl (-CHO) group onto the aromatic ring of a pre-synthesized phenyl octanoate molecule. This route relies on electrophilic aromatic substitution reactions, where the ester group on the phenyl ring acts as an activating, ortho-, para-directing group.
Electrophilic Aromatic Formylation Strategies
Several classic name reactions can be employed to introduce a formyl group onto an activated aromatic ring like phenyl octanoate. wikipedia.org These methods are forms of electrophilic aromatic substitution. wikipedia.org
Gattermann-Koch Reaction : This method uses carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure, typically with a catalyst mixture of copper(I) chloride and aluminum chloride. It is generally suitable for simple aromatic hydrocarbons and some activated derivatives.
Gattermann Reaction : A variation that uses hydrogen cyanide (HCN) or zinc cyanide (Zn(CN)₂) and HCl. wikipedia.org It is applicable to phenols and their ethers, making it a potential route for formylating phenyl octanoate.
Reimer-Tiemann Reaction : This reaction is specific to phenols and involves treatment with chloroform (CHCl₃) in a basic solution. It typically results in ortho-formylation, which would not be ideal for synthesizing the desired para-substituted product.
Rieche Formylation : This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).
For phenyl octanoate, the ester group activates the ring and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky octanoate group, substitution at the para position is generally favored, leading to the desired this compound.
Vilsmeier-Haack Formylation on Related Systems
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com
The Vilsmeier reagent is a relatively mild electrophile, making the reaction highly selective for activated aromatic rings, including phenols, anilines, and their derivatives. wikipedia.orgchemistrysteps.com The ester group of phenyl octanoate is derived from a phenol (B47542) and is considered an activating group, making the substrate suitable for this transformation.
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring of phenyl octanoate. The ester group directs the substitution to the para position. This attack forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde, this compound. organic-chemistry.orgwikipedia.org The Vilsmeier-Haack reaction is often preferred due to its use of relatively inexpensive and manageable reagents and its effectiveness with a wide range of activated substrates. ijpcbs.com
Table 3: Comparison of Aromatic Formylation Strategies
| Reaction | Formylating Agent | Substrate Requirement | Typical Product |
|---|---|---|---|
| Gattermann-Koch | CO / HCl / AlCl₃/CuCl | Activated arenes | Aryl aldehyde |
| Gattermann | HCN / HCl or Zn(CN)₂ / HCl | Electron-rich arenes (phenols) | Aryl aldehyde |
| Rieche Formylation | Dichloromethyl methyl ether / Lewis Acid | Activated arenes | Aryl aldehyde |
| Vilsmeier-Haack | DMF / POCl₃ | Electron-rich arenes (phenols, anilines) wikipedia.orgchemistrysteps.com | Aryl aldehyde ijpcbs.com |
Multi-step Synthesis Pathways via Aromatic Coupling Reactions
The synthesis of this compound can be efficiently achieved through multi-step pathways that utilize advanced aromatic coupling reactions. These methods offer a high degree of control over the molecular architecture, allowing for the precise introduction of the formyl and octanoate moieties onto the phenyl ring.
Suzuki-Miyaura Cross-Coupling for Formylphenyl Moieties
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds and other complex organic molecules. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.
A plausible synthetic route to this compound using a Suzuki-Miyaura coupling as a key step could commence with a suitable brominated benzaldehyde (B42025) derivative, such as 4-bromobenzaldehyde. While the direct coupling to form the final ester is not a standard Suzuki-Miyaura reaction, this reaction is crucial for creating more complex formylphenyl scaffolds which could then be esterified. For instance, a Suzuki-Miyaura reaction could be employed to synthesize a more complex biaryl aldehyde, which is then subsequently esterified to the corresponding octanoate. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, which is advantageous when dealing with the reactive aldehyde group nih.govresearchgate.net.
The general catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzaldehyde derivative) to form a palladium(II) species.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, and base is crucial for the success of the reaction, with various palladium sources like Pd(OH)₂ and ligands being utilized to optimize yields nih.gov.
Palladium-Catalyzed Synthetic Routes
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are highly effective for the synthesis of aromatic esters like this compound. A prominent approach is the palladium-catalyzed carbonylation of aryl halides. In this method, an aryl halide is reacted with carbon monoxide and an alcohol or phenol in the presence of a palladium catalyst to form the corresponding ester.
A significant advancement in this area is the use of aryl formates as a source of carbon monoxide, which circumvents the need to handle toxic CO gas directly nih.govrsc.orgorganic-chemistry.org. The reaction proceeds under mild conditions and demonstrates a high tolerance for various functional groups, including the aldehyde moiety present in the target molecule organic-chemistry.org.
A potential pathway for the synthesis of this compound could involve the palladium-catalyzed coupling of 4-bromobenzaldehyde with an octanoate source or, more directly, the esterification of 4-hydroxybenzaldehyde with octanoyl chloride catalyzed by palladium. More advanced palladium-catalyzed C-H activation/functionalization reactions could also be envisioned, where a C-H bond on a benzaldehyde derivative is directly converted to the ester group. For instance, palladium-catalyzed synthesis of esters from arenes through C-H thianthrenation has been reported as an efficient, redox-neutral process organic-chemistry.org.
The general mechanism for palladium-catalyzed carbonylation using aryl formates involves the in-situ generation of carbon monoxide from the formate, which then inserts into the arylpalladium intermediate, followed by reductive elimination to yield the ester product organic-chemistry.org.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. These principles can be effectively applied to the synthesis of this compound.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like ethanol (B145695), water, or even performing reactions under solvent-free conditions jetir.orgrsc.org. For instance, a protocol for the synthesis of substituted phenols from arylboronic acids has been developed using ethanol as the solvent rsc.org.
Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. The use of heterogeneous catalysts, which can be easily separated and recycled, is particularly advantageous jetir.org. Biocatalysts, such as enzymes, can also be used for ester synthesis under mild conditions mdpi.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like the Diels-Alder reaction are noted for their high atom economy tandfonline.comresearchgate.net.
Use of Safer Reagents: Substituting toxic and hazardous reagents with safer alternatives. For example, using aryl formates as a CO source in palladium-catalyzed carbonylation avoids the handling of highly toxic carbon monoxide gas nih.govrsc.orgorganic-chemistry.org. The use of hydrogen peroxide as a green oxidant in the presence of a selenium catalyst has been reported for the synthesis of carboxylic acids and esters from aldehydes mdpi.com.
A greener synthesis of this compound could involve the direct esterification of 4-hydroxybenzaldehyde with octanoic acid using a recyclable solid acid catalyst or a biocatalyst in a solvent-free system or in a green solvent. Another approach could be a one-pot synthesis that combines multiple steps to reduce waste and energy consumption.
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of synthetic methodology for this compound depends on several factors, including yield, selectivity, cost, scalability, and environmental impact. A comparative analysis of the different approaches reveals their respective advantages and disadvantages.
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling followed by Esterification | C-C bond formation to create the formylphenyl moiety, then esterification. | High yields, excellent functional group tolerance, mild reaction conditions. nih.gov | Multi-step process, potential for side reactions during esterification. |
| Palladium-Catalyzed Carbonylation | Direct introduction of the ester group using CO or a CO surrogate. | Can be a one-step process, avoids pre-functionalization of the starting material. nih.govrsc.org | May require high pressures if using CO gas, catalyst can be expensive. |
| Direct Esterification | Reaction of 4-hydroxybenzaldehyde with octanoic acid or its derivative. | Simple, often high-yielding, can be performed under green conditions. | May require harsh conditions (strong acids) for uncatalyzed reactions, potential for side reactions with the aldehyde group. |
| Green Chemistry Approaches | Emphasizes the use of non-toxic reagents, renewable resources, and energy efficiency. rsc.orgmdpi.com | Environmentally friendly, often safer to perform, can lead to cost savings on an industrial scale. | May have lower yields or require longer reaction times compared to traditional methods. |
Table 1: Comparative Analysis of Synthetic Routes to this compound
In terms of efficiency , palladium-catalyzed reactions, including Suzuki-Miyaura coupling and carbonylation, generally offer high yields and good functional group tolerance, making them very efficient for laboratory-scale synthesis. Direct esterification can also be highly efficient, particularly when optimized with a suitable catalyst.
Regarding selectivity , palladium-catalyzed cross-coupling reactions are known for their high regioselectivity. In the context of this compound, these methods would allow for precise control over the position of the substituents on the aromatic ring. Direct esterification of 4-hydroxybenzaldehyde is inherently selective for the hydroxyl group, but care must be taken to avoid side reactions involving the aldehyde.
Ultimately, the optimal synthetic route will depend on the specific requirements of the synthesis, balancing the need for high yield and selectivity with considerations of cost, safety, and environmental impact. For large-scale industrial production, a green chemistry approach focusing on a catalyzed, one-pot direct esterification would likely be the most desirable.
Chemical Reactivity and Mechanistic Investigations of 4 Formylphenyl Octanoate
Reactivity of the Ester Moiety
The ester functionality in (4-formylphenyl) octanoate (B1194180), an aryl ester, is susceptible to nucleophilic acyl substitution reactions. The electron-withdrawing nature of the formyl group at the para position of the phenyl ring is expected to enhance the electrophilicity of the ester's carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl octanoate.
The hydrolysis of (4-formylphenyl) octanoate to 4-hydroxybenzaldehyde (B117250) and octanoic acid can be achieved under both acidic and basic conditions.
Under acidic conditions, the reaction is a reversible equilibrium. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. Due to the equilibrium nature, the reaction requires a large excess of water to be driven to completion.
Basic hydrolysis, or saponification, is an irreversible process that typically proceeds at a faster rate than acid-catalyzed hydrolysis. The reaction is initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion, on the carbonyl carbon. This process is irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, forming a carboxylate salt.
Table 1: Expected Products of this compound Hydrolysis
| Reactant | Conditions | Product 1 | Product 2 |
|---|---|---|---|
| This compound | H₃O⁺, Heat | 4-Hydroxybenzaldehyde | Octanoic Acid |
Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, transesterification with an alcohol (R'-OH) would yield a new ester (octanoate ester of R'-OH) and 4-hydroxybenzaldehyde.
Base-catalyzed transesterification is generally efficient and proceeds via a nucleophilic acyl substitution mechanism, similar to basic hydrolysis. The use of an alkoxide that is a stronger nucleophile than the leaving phenoxide can drive the reaction forward.
Acid-catalyzed transesterification, analogous to the Fischer esterification, is an equilibrium process. Using the reactant alcohol as the solvent can shift the equilibrium towards the products. The reactivity in transesterification is influenced by steric hindrance and the stability of the leaving group. The 4-formylphenyl group is a relatively good leaving group, which should facilitate this reaction.
Table 2: Representative Transesterification of this compound
| Reactant Alcohol | Catalyst | Expected Ester Product | Byproduct |
|---|---|---|---|
| Methanol | Acid or Base | Methyl Octanoate | 4-Hydroxybenzaldehyde |
| Ethanol (B145695) | Acid or Base | Ethyl Octanoate | 4-Hydroxybenzaldehyde |
The reaction of this compound with ammonia (B1221849) or primary or secondary amines can produce the corresponding amide of octanoic acid (octanamide) and 4-hydroxybenzaldehyde. This reaction, known as aminolysis, is a form of nucleophilic acyl substitution. Generally, amines are better nucleophiles than alcohols, and thus, amidation of esters can often proceed without a catalyst, although heating may be required.
The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate. The departure of the 4-hydroxyphenoxide leaving group, followed by proton transfer, yields the amide. The reactivity of the amine is a key factor, with less sterically hindered and more basic amines reacting more readily. Due to the enhanced reactivity of the aryl ester, this compound is expected to undergo amidation more easily than an alkyl octanoate.
Other strong nucleophiles can also displace the 4-hydroxyphenoxide group to form different carboxylic acid derivatives, following the general principles of nucleophilic acyl substitution.
Transformations of the Aldehyde Functional Group
The aldehyde group in this compound is susceptible to both oxidation and reduction, offering pathways to synthesize other bifunctional molecules. A key challenge in these transformations is the chemoselective reaction of the aldehyde in the presence of the ester group.
The formyl group of this compound can be oxidized to a carboxylic acid group, yielding (4-(octanoyloxy)benzoic acid). A variety of oxidizing agents can accomplish this transformation. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).
To achieve selective oxidation of the aldehyde without hydrolyzing the ester moiety, mild reaction conditions are generally preferred. For instance, oxidation with potassium permanganate under buffered or mildly acidic conditions can favor the formation of the carboxylic acid without significant ester cleavage. The choice of oxidant and reaction conditions is crucial for achieving high yields of the desired product.
Table 3: Expected Product of Selective Aldehyde Oxidation
| Starting Material | Oxidizing Agent | Product |
|---|
Representative Spectroscopic Data for the Product (based on analogous compounds):
¹H NMR: Aromatic protons would show a shift downfield compared to the starting material due to the electron-withdrawing carboxylic acid group. The carboxylic acid proton would appear as a broad singlet at a high chemical shift (typically >10 ppm).
¹³C NMR: The carbon of the newly formed carboxylic acid group would appear in the range of 165-185 ppm. The aldehyde carbon signal (around 190-200 ppm) would be absent.
The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-(hydroxymethyl)phenyl) octanoate. This transformation requires a reducing agent that is reactive enough to reduce an aldehyde but not so strong as to reduce the ester group.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive carbonyl functional groups like esters. iwu.edu The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, at moderate temperatures. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol.
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ester functionalities. Therefore, for the selective reduction of the aldehyde in this compound, sodium borohydride is the reagent of choice.
Table 4: Expected Product of Selective Aldehyde Reduction
| Starting Material | Reducing Agent | Solvent | Product |
|---|
Representative Spectroscopic Data for the Product (based on analogous compounds):
¹H NMR: The aldehyde proton signal (around 9-10 ppm) would be replaced by a signal for the benzylic methylene (B1212753) protons (CH₂OH), typically appearing around 4.5-5.0 ppm, and a signal for the hydroxyl proton, which can vary in position. iwu.edu
¹³C NMR: The aldehyde carbon signal (around 190-200 ppm) would be absent, and a new signal for the benzylic carbon (CH₂OH) would appear in the range of 60-70 ppm. iwu.edu
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig)
The aldehyde functional group in this compound is a primary site for condensation reactions, which are fundamental in carbon-carbon bond formation. These reactions involve the nucleophilic addition to the aldehyde's carbonyl group, often followed by a dehydration step.
Aldol Condensation: While the this compound molecule itself cannot undergo self-condensation via an aldol reaction due to the absence of an α-hydrogen, it can readily participate in crossed-aldol condensations with other enolizable carbonyl compounds, such as ketones. In these base- or acid-catalyzed reactions, the enolate of the ketone attacks the formyl group of this compound. The initial β-hydroxy carbonyl adduct may be stable or may dehydrate to form an α,β-unsaturated carbonyl compound, particularly under heating.
Knoevenagel Condensation: This reaction is a widely utilized modification of the aldol condensation where the nucleophile is a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comwikipedia.org this compound is expected to react efficiently with various active methylene compounds in the presence of a weak base catalyst, such as piperidine (B6355638) or an amine salt. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com The strong electron-withdrawing nature of the Z and Z' groups facilitates the initial deprotonation of the active methylene compound by a mild base. wikipedia.org
Table 1: Predicted Products of Knoevenagel Condensation with this compound
| Active Methylene Compound | Catalyst | Predicted Product |
| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((4-(octanoyloxy)phenyl)methylene)malonate |
| Malononitrile | Basic Alumina | 2-((4-(octanoyloxy)phenyl)methylene)malononitrile |
| Ethyl acetoacetate | Pyrrolidine | Ethyl 2-acetyl-3-(4-(octanoyloxy)phenyl)acrylate |
| Cyanoacetic acid | Pyridine (Doebner mod.) | 3-(4-(octanoyloxy)phenyl)acrylic acid (after decarboxylation) |
Wittig Reaction: The Wittig reaction provides a powerful and specific method for converting the aldehyde group of this compound into an alkene. libretexts.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon. wikipedia.org This process typically proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to produce the Z-alkene. wikipedia.orgorganic-chemistry.org
Table 2: Predicted Products of Wittig Reaction with this compound
| Wittig Reagent (Phosphonium Ylide) | Ylide Type | Predicted Alkene Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | 4-Vinylphenyl octanoate |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Non-stabilized | 4-(Prop-1-en-1-yl)phenyl octanoate (Z/E mixture) |
| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Stabilized | 3-(4-(octanoyloxy)phenyl)acrylonitrile (E-isomer favored) |
| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Stabilized | Ethyl 3-(4-(octanoyloxy)phenyl)acrylate (E-isomer favored) |
Grignard and Other Organometallic Additions
The carbonyl carbon of the formyl group in this compound is highly electrophilic and susceptible to attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). organic-chemistry.orgadichemistry.com These reactions are a cornerstone for forming new carbon-carbon bonds and synthesizing alcohols. wisc.eduwikipedia.org
The reaction of this compound with a Grignard reagent involves the nucleophilic addition of the alkyl or aryl group from the reagent to the aldehyde's carbonyl carbon. wikipedia.org This forms a magnesium alkoxide intermediate, which upon acidic workup yields a secondary alcohol. wisc.eduleah4sci.com
A significant consideration for this compound is the presence of two electrophilic centers: the aldehyde and the ester carbonyl groups. The aldehyde is substantially more reactive towards nucleophiles than the ester. Therefore, using one equivalent of a Grignard reagent at low temperatures would selectively yield the secondary alcohol. However, the use of excess Grignard reagent would lead to a subsequent reaction with the ester group. This second addition would produce a tertiary alcohol where two of the attached alkyl/aryl groups are identical and derived from the Grignard reagent. organic-chemistry.orgsaskoer.ca
Table 3: Predicted Products of Grignard Reactions with this compound
| Grignard Reagent | Stoichiometry | Predicted Final Product (after acidic workup) |
| Methylmagnesium bromide | 1 equivalent | 1-(4-(Hydroxymethyl)phenyl)ethanol |
| Methylmagnesium bromide | > 2 equivalents | 2-(4-(2-Hydroxypropan-2-yl)phenyl)propan-2-ol |
| Phenylmagnesium bromide | 1 equivalent | (4-(Hydroxymethyl)phenyl)(phenyl)methanol |
| Phenylmagnesium bromide | > 2 equivalents | (4-(Hydroxy(diphenyl)methyl)phenyl)(diphenyl)methanol |
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the electronic properties of the two existing substituents: the formyl group (-CHO) and the octanoyloxy group (-OCOC₇H₁₅).
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (SₑAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and orientation of this substitution are controlled by the attached functional groups. masterorganicchemistry.com
Formyl Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position (C3 and C5) relative to itself.
Given that the two groups are para to each other, the ortho positions to the octanoyloxy group (C2, C6) are the same as the meta positions to the formyl group. This reinforcement makes these positions the most likely sites for electrophilic attack. The reaction is expected to be slower than that of benzene due to the net deactivating character of both substituents. masterorganicchemistry.com
Table 4: Predicted Regiochemistry of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Formyl-2-nitrophenyl octanoate |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-4-formylphenyl octanoate |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Formyl-4-(octanoyloxy)benzene-1-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2-Acetyl-4-formylphenyl octanoate |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult for benzene derivatives unless the ring is activated by potent electron-withdrawing groups and contains a good leaving group (such as a halide). masterorganicchemistry.comchemistrysteps.com
This compound is not well-suited for typical SₙAr reactions. Although it possesses a strong electron-withdrawing formyl group, which would activate the ring towards nucleophilic attack, it lacks a conventional leaving group on the ring. byjus.com The octanoyloxy group and the hydrogen atoms are not viable leaving groups under standard SₙAr conditions. Therefore, reactions following the common addition-elimination SₙAr mechanism are not expected to occur on the aromatic ring of this compound.
Reaction Kinetics and Thermodynamic Studies
Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public domain. However, the reaction rates and equilibrium positions can be qualitatively predicted based on established chemical principles and studies on analogous aromatic aldehydes.
Reaction Kinetics: The rate of reactions at the formyl group is significantly influenced by the electronic nature of the para-octanoyloxy substituent. The ester group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. Compared to unsubstituted benzaldehyde (B42025), this compound would be expected to react faster in nucleophilic addition reactions like the Knoevenagel condensation or Grignard additions. For instance, in base-catalyzed Knoevenagel condensations, the rate-determining step can be the departure of the hydroxide ion from the intermediate, a process influenced by the electronic stabilization of the transition state. rsc.org
In the Wittig reaction, studies on various aromatic aldehydes have shown that electron-withdrawing groups can influence the rate of both the initial attack of the ylide and the subsequent decomposition of the oxaphosphetane intermediate. acs.org The presence of the octanoyloxy group would likely accelerate the initial nucleophilic attack.
Thermodynamic Studies: The thermodynamics of these reactions are generally favorable. Condensation reactions like the Knoevenagel are often driven forward by the formation of a highly conjugated system and the elimination of a small, stable molecule like water. thermofisher.com The Wittig reaction is strongly driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. masterorganicchemistry.com The addition of organometallic reagents is typically an exothermic and irreversible process.
Table 5: Qualitative Comparison of Expected Reaction Rates
| Reaction Type | Substrate | Expected Relative Rate | Rationale |
| Knoevenagel Condensation | Benzaldehyde | 1 | Baseline |
| Knoevenagel Condensation | 4-Methoxybenzaldehyde | < 1 | Electron-donating group (-OCH₃) reduces aldehyde electrophilicity |
| Knoevenagel Condensation | This compound | > 1 | Electron-withdrawing group (-OCOC₇H₁₅) increases aldehyde electrophilicity |
| Knoevenagel Condensation | 4-Nitrobenzaldehyde | >> 1 | Strongly electron-withdrawing group (-NO₂) greatly increases aldehyde electrophilicity |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For (4-formylphenyl) octanoate (B1194180), both ¹H and ¹³C NMR, along with 2D techniques, would provide a complete picture of the atomic connectivity.
The ¹H NMR spectrum of (4-formylphenyl) octanoate is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the octanoate aliphatic chain. The aldehyde proton is highly deshielded and would appear as a sharp singlet at the downfield end of the spectrum. The aromatic protons on the para-substituted benzene (B151609) ring will appear as two distinct doublets due to their coupling with adjacent protons. The protons of the octanoate chain will exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the ester oxygen appearing further downfield than the others.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic (Ha) | 7.9 - 8.0 | Doublet (d) | 2H |
| Aromatic (Hb) | 7.2 - 7.3 | Doublet (d) | 2H |
| Methylene (-O-CH₂-) | 2.5 - 2.7 | Triplet (t) | 2H |
| Methylene (-CH₂-) | 1.7 - 1.8 | Quintet | 2H |
| Methylene (-(CH₂)₄-) | 1.2 - 1.5 | Multiplet (m) | 8H |
Note: This is a theoretical prediction. Actual experimental values may vary.
The ¹³C NMR spectrum will complement the ¹H NMR data, showing separate signals for each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and the ester group will be the most downfield signals. The aromatic carbons will appear in the typical aromatic region (120-150 ppm), with their exact shifts influenced by the attached functional groups. The carbons of the octanoate chain will be found in the upfield aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (C=O) | 190 - 192 |
| Ester Carbonyl (C=O) | 171 - 173 |
| Aromatic (C-O) | 154 - 156 |
| Aromatic (C-CHO) | 135 - 137 |
| Aromatic (CH, ortho to CHO) | 130 - 132 |
| Aromatic (CH, ortho to OCO) | 122 - 124 |
| Aliphatic (-O-CH₂-) | 64 - 66 |
| Aliphatic (-CH₂-) | 34 - 36 |
| Aliphatic (-CH₂-) | 31 - 33 |
| Aliphatic (-CH₂-) | 28 - 30 |
| Aliphatic (-CH₂-) | 24 - 26 |
| Aliphatic (-CH₂-) | 22 - 24 |
Note: This is a theoretical prediction. Actual experimental values may vary.
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the octanoate chain, correlations would be seen between adjacent methylene groups. In the aromatic region, the two doublet signals would show a cross-peak, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum (except the aldehyde proton which has no direct carbon-hydrogen bond in this context) to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the functional groups. For instance, the aldehyde proton would show a correlation to the aromatic carbon it is attached to and the adjacent aromatic carbons. The methylene protons of the octanoate chain adjacent to the ester oxygen would show a correlation to the ester carbonyl carbon.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule based on their vibrational frequencies. This compound would exhibit several characteristic absorption bands. The most prominent would be the C=O stretching vibrations. The aldehyde and ester carbonyl groups would show two distinct, strong absorption bands. The aromatic ring would also produce characteristic C=C stretching and C-H bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O Stretch | 1700 - 1715 | Strong |
| Ester C=O Stretch | 1750 - 1765 | Strong |
| Aromatic C=C Stretch | 1600, 1450 - 1500 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aldehyde C-H Stretch | 2720, 2820 | Weak (two bands) |
Note: This is a theoretical prediction. Actual experimental values may vary.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in Raman spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring conjugated with both the formyl (aldehyde) and ester groups would result in characteristic absorption bands in the ultraviolet region. The π → π* transitions of the aromatic system are expected to be the most prominent. The n → π* transition associated with the carbonyl groups would also be present but is typically much weaker. The exact position of the maximum absorbance (λ_max) would be sensitive to the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₅H₂₀O₃), the expected exact molecular weight is approximately 248.1412 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 248 would be observed. Characteristic fragmentation patterns would include the loss of the octanoyl group and cleavage at the ester linkage, leading to significant fragment ions that could be used to confirm the structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of this compound, providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the elemental composition, distinguishing it from other isobaric compounds.
The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated to a high degree of precision. The primary fragmentation of the molecular ion in mass spectrometry is expected to occur at the ester linkage and adjacent to the carbonyl group of the aldehyde. The fragmentation pattern provides structural information, confirming the presence of both the 4-formylphenyl group and the octanoyl chain.
Key fragmentation pathways for aromatic esters and benzaldehydes in mass spectrometry include α-cleavage and McLafferty rearrangement. For this compound, the loss of the octanoyl group would lead to the formation of a 4-formylphenoxide radical cation, while cleavage of the C-O bond of the ester would result in an acylium ion. The fragmentation of the aldehyde group typically involves the loss of a hydrogen atom or the entire formyl group.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₅H₂₁O₃⁺ | 250.1542 | Protonated molecular ion |
| [M-H]⁻ | C₁₅H₁₉O₃⁻ | 248.1389 | Deprotonated molecular ion |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0340 | Acylium ion from cleavage of the ester bond |
| [C₈H₁₅O]⁺ | C₈H₁₅O⁺ | 127.1123 | Octanoyl cation |
Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental conditions.
LC-MS and GC-MS Applications
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of this compound in complex mixtures.
LC-MS Analysis
LC-MS is particularly well-suited for the analysis of moderately polar and thermally labile compounds like this compound. Reverse-phase chromatography is the most common separation mode for such aromatic esters. The choice of ionization source is critical for achieving optimal sensitivity. Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a prominent protonated molecule [M+H]⁺ or adducts with solvent molecules, which is ideal for molecular weight determination.
Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and enhanced selectivity through the monitoring of specific fragmentation transitions. The fragmentation of the precursor ion [M+H]⁺ would likely yield product ions corresponding to the loss of the octanoyl chain or fragments of the aromatic ring.
GC-MS Analysis
GC-MS offers high chromatographic resolution and is suitable for the analysis of volatile and thermally stable compounds. For phenolic compounds, derivatization is often necessary to increase volatility and thermal stability, and to improve peak shape. A common derivatization technique is silylation, which replaces the active hydrogen of the phenolic hydroxyl group (in the precursor 4-hydroxybenzaldehyde) with a trimethylsilyl (TMS) group. However, for the ester this compound, derivatization may not be necessary if the compound is sufficiently volatile and thermally stable.
In GC-MS, electron ionization (EI) is typically used, which is a hard ionization technique that results in extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the molecule, which can be used for identification by comparison with spectral libraries. The fragmentation pattern would be expected to show characteristic ions corresponding to the aromatic and aliphatic portions of the molecule.
Table 2: Typical LC-MS and GC-MS Parameters for the Analysis of Aromatic Esters
| Parameter | LC-MS | GC-MS |
|---|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of water and acetonitrile with 0.1% formic acid | Helium |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Detector | Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole) | Mass Spectrometer (e.g., Quadrupole, Ion Trap) |
| Derivatization | Not typically required | May be required for precursor compounds |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, and byproducts, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method would be most appropriate.
The separation is typically achieved on a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, can improve peak shape and resolution. Detection is commonly performed using a UV detector, as the aromatic ring of this compound will exhibit strong absorbance in the UV region. The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Table 3: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. The applicability of GC for the direct analysis of this compound would depend on its volatility and thermal stability under GC conditions.
If direct analysis is feasible, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. A temperature-programmed oven is used to elute the compound. A Flame Ionization Detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. Purity assessment by GC is performed in a similar manner to HPLC, by comparing the peak area of the target compound to the total peak area.
Table 4: Representative GC Conditions for the Analysis of Phenyl Esters
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Computational and Theoretical Investigations of 4 Formylphenyl Octanoate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various molecular attributes of (4-formylphenyl) octanoate (B1194180). researchgate.net
Electronic Structure and Molecular Orbital Analysis
The electronic structure dictates the chemical reactivity and physical properties of a molecule. For (4-formylphenyl) octanoate, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
A hypothetical molecular orbital analysis of this compound would likely reveal a distribution of electron density influenced by the aromatic ring, the electron-withdrawing formyl group, and the ester functional group. Such calculations provide a quantitative basis for understanding the molecule's reactivity in various chemical reactions. wayne.edu
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would require specific quantum chemical calculations to be determined accurately.
Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly impacts its properties and biological activity. Conformational analysis of this compound involves identifying the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.
Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles, such as those around the ester linkage and the bond connecting the phenyl ring to the ester group. This analysis helps in understanding the molecule's flexibility and its preferred shapes in different environments. Studies on similar molecules, like phenyl benzoate (B1203000), have utilized methods such as Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) to investigate conformational properties. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with other molecules. osti.gov
These simulations can reveal information about the molecule's flexibility, solvation properties, and how it might interact with biological macromolecules. For instance, an MD simulation could model the partitioning of this compound between an aqueous and an organic phase, providing insights into its lipophilicity, a key parameter in drug design. mdpi.com The interactions of the octanoate chain and the aromatic headgroup with their surroundings would be a key focus of such simulations.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to obtain experimentally. For this compound, computational methods can be used to explore potential reactions, such as the oxidation of the aldehyde group or hydrolysis of the ester linkage.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For example, DFT studies have been used to elucidate the catalytic cycles of various reactions involving aldehydes. weizmann.ac.ilresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure and aid in spectral assignment. For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies and intensities in IR and Raman spectra are calculated from the second derivatives of the energy with respect to the atomic coordinates. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding of the nuclei. These predicted spectra can be invaluable in interpreting experimental data and identifying the compound. For instance, computational studies on phenyl benzoate have shown excellent agreement between calculated and experimental IR and Raman spectra. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| IR Spectroscopy | C=O (aldehyde) stretch | ~1705 cm⁻¹ |
| IR Spectroscopy | C=O (ester) stretch | ~1750 cm⁻¹ |
| ¹H NMR | Aldehyde proton (CHO) | ~9.9 ppm |
| ¹³C NMR | Aldehyde carbon (CHO) | ~191 ppm |
Note: These are typical values for the functional groups present and would be refined by specific calculations.
Role of 4 Formylphenyl Octanoate As a Building Block in Complex Chemical Architectures
Precursor in the Synthesis of Functionalized Esters and Aldehydes
The dual functionality of (4-formylphenyl) octanoate (B1194180) allows it to be a precursor for a range of functionalized esters and aldehydes. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to other functional groups via reactions such as the Wittig reaction or condensation with amines to form imines. These transformations can be carried out while the octanoate ester remains intact, thus leading to the synthesis of various functionalized esters.
Conversely, the octanoate ester can be hydrolyzed to reveal a phenolic hydroxyl group. This process converts (4-formylphenyl) octanoate into 4-hydroxybenzaldehyde (B117250), a widely used intermediate in its own right. The newly exposed hydroxyl group can then be re-esterified with different acyl groups to generate a library of novel 4-formylphenyl esters. This flexibility allows for the introduction of various functionalities into the final molecule.
Table 1: Potential Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
| This compound | 1. LiAlH₄2. H₂O | (4-(hydroxymethyl)phenyl) octanoate | Aldehyde to Alcohol |
| This compound | KMnO₄ | (4-(octanoyloxy)benzoic acid) | Aldehyde to Carboxylic Acid |
| This compound | 1. NaOH, H₂O2. H₃O⁺ | 4-hydroxybenzaldehyde | Ester to Phenol (B47542) |
| This compound | H₂N-R, acid catalyst | (4-((R-imino)methyl)phenyl) octanoate | Aldehyde to Imine |
Integration into Aromatic Scaffolds
The aromatic ring of this compound serves as a scaffold that can be further elaborated. The aldehyde group is particularly useful for building larger molecular frameworks. For instance, it can participate in condensation reactions, such as the Knoevenagel or Claisen-Schmidt reactions, to form new carbon-carbon bonds and extend the aromatic system. These reactions are fundamental in the synthesis of various classes of compounds, including chalcones and other polycyclic aromatic structures.
Furthermore, the aldehyde can be a key component in the construction of covalent organic frameworks (COFs). In the synthesis of COFs, multi-functional building blocks are connected through strong covalent bonds to form crystalline, porous materials. Aldehyde-containing molecules like this compound can react with amine-containing linkers to form imine-linked COFs, which have applications in gas storage, catalysis, and sensing. While specific examples using the octanoate derivative are not prevalent in the literature, the principle of using formyl-functionalized phenyl units is well-established in the field.
Use in the Construction of Bisphosphonate Analogs and Derivatives
Bisphosphonates are a class of drugs used to treat bone-related diseases. The synthesis of bisphosphonate analogs often involves the reaction of a carbonyl compound with a source of phosphorus. While direct utilization of this compound in the synthesis of bisphosphonate analogs is not extensively documented, the aldehyde functionality is a key reactive handle for the introduction of the geminal bisphosphonate moiety (P-C-P).
A common method for the synthesis of α-hydroxy bisphosphonates involves the reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride. Alternatively, α-amino bisphosphonates can be prepared through a one-pot reaction of an amine, an orthoformate, and a phosphite (B83602) source. The aldehyde group in this compound could potentially be utilized in variations of these synthetic strategies, for example, through reductive amination followed by reaction with phosphorus reagents to yield amino-bisphosphonate derivatives. The octanoate group would serve as a lipophilic tail, potentially influencing the pharmacokinetic properties of the resulting bisphosphonate analog.
Intermediary in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all the starting materials. Aldehydes are frequently employed as one of the key components in a wide variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions.
The aldehyde group of this compound makes it a suitable candidate for participation in such reactions. For instance, in an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. By using this compound as the aldehyde component, a complex molecule with a pendant octanoyloxy group can be rapidly assembled. This approach allows for the efficient generation of diverse chemical libraries with potential applications in drug discovery and materials science. The ester functionality can be retained in the final product or subsequently modified, offering an additional point of molecular diversity.
Emerging Applications in Advanced Materials Science and Chemical Technologies
Polymer Chemistry and Monomer Design
The presence of a formyl (aldehyde) group on the phenyl ring of (4-formylphenyl) Octanoate (B1194180) makes it a valuable monomer for the synthesis of functional polymers. Benzaldehyde (B42025) and its derivatives are known to participate in various polymerization reactions, and the aldehyde functionality provides a convenient handle for post-polymerization modifications. researchgate.netnih.govresearchgate.net
One potential application is in the synthesis of copolymers. For instance, (4-formylphenyl) Octanoate could be copolymerized with other monomers, such as phthalaldehyde, to introduce specific functionalities into the polymer backbone. researchgate.net The octanoate tail could impart flexibility and influence the solubility of the resulting polymer, while the formyl group remains available for further chemical transformations. This could include cross-linking reactions to form degradable polymer networks or the attachment of fluorescent moieties. researchgate.netscielo.br
The reactivity of the aldehyde group can be exploited to create "smart" polymers that respond to specific chemical stimuli. For example, polymers incorporating this monomer could be designed to degrade upon exposure to acidic conditions, a property that is highly desirable for applications in drug delivery and temporary adhesives. researchgate.net The synthesis of benzaldehyde-functionalized polymers through various chemical routes highlights the versatility of the formyl group in creating complex macromolecular architectures. researchgate.net
Table 1: Potential Polymerization Reactions and Modifications involving this compound
| Reaction Type | Reactant/Condition | Potential Outcome | Reference |
|---|---|---|---|
| Anionic Copolymerization | Phthalaldehyde | Functionalized, metastable polyacetal | researchgate.net |
| Reductive Amination | Primary amines | Cross-linked polymersomes, functionalized vesicles | nih.gov |
| Post-polymerization Modification | Various reagents | Introduction of fluorescent tags, bioactive molecules | scielo.br |
| Acyclic Diene Metathesis (ADMET) | Diene-containing comonomers | Fully renewable functional polymers | nih.gov |
Supramolecular Chemistry and Self-Assembly Processes
The molecular architecture of this compound is conducive to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. Aromatic compounds, in general, are known to engage in π–π stacking interactions, which can drive the formation of larger assemblies. nih.gov The combination of an aromatic ring with a flexible alkyl chain in this compound suggests amphiphilic behavior, which could lead to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents.
The field of supramolecular chemistry is inspired by biological systems where complex functions arise from the precise arrangement of molecules. acs.org Aromatic-peptide conjugates, for example, can hierarchically self-assemble into functional biopolymers. nih.govrsc.org Similarly, the formyl group of this compound could participate in specific interactions, such as hydrogen bonding or reversible covalent bond formation (e.g., imine formation with primary amines), to direct the self-assembly process.
Aromatic-functionalized amphiphiles have been shown to form organized assemblies, such as monolayers at the air-water interface and various aggregates in aqueous solutions. acs.org The interplay between the aromatic-aromatic interactions and the hydrophobic interactions of the octanoate chains could lead to the formation of novel supramolecular structures with potential applications in sensing, catalysis, and nanotechnology.
Organic Electronics and Optoelectronic Materials
The electronic and optical properties of organic materials are of significant interest for applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. researchgate.netresearchgate.net Phenyl esters and other aromatic compounds are key components in many of these materials. The conjugated π-system of the phenyl ring in this compound can absorb and emit light, and these properties can be tuned by modifying the substituents on the ring.
There is a potential for this compound and its derivatives to be used in the development of liquid crystals. lums.edu.pklibretexts.orgtcichemicals.com The rod-like shape of the molecule, combining a rigid aromatic core with a flexible alkyl tail, is a common feature of calamitic liquid crystals. The polar formyl group could contribute to the formation of mesophases with desirable dielectric properties. Research on other phenyl esters has shown that they can exhibit liquid crystalline behavior, and their properties can be tailored for specific optoelectronic applications. mdpi.com
Furthermore, the electronic structure of phenyl esters can be studied to understand their potential as organic semiconductors. researchgate.netresearchgate.net The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is crucial for their performance in electronic devices. nih.govchemrxiv.org
Table 2: Potential Optoelectronic Properties and Applications
| Property | Potential Application | Related Compounds | Reference |
|---|---|---|---|
| Liquid Crystallinity | Displays, optical shutters | Cholesteryl nonanoate, cyano substituted biphenyl (B1667301) esters | lums.edu.pk |
| Birefringence | Optical components | Liquid crystals | libretexts.org |
| Photoluminescence | Organic light-emitting diodes (OLEDs) | Phenyl-C61-butyric acid methyl ester (PCBM) | researchgate.net |
| Semiconductor Behavior | Organic field-effect transistors (OFETs) | Quinoline-based polymers | nih.gov |
Role in Catalyst Development or Ligand Synthesis
The formyl group in this compound is a versatile functional group for the synthesis of more complex molecules, including ligands for transition metal catalysts. researchgate.netsemanticscholar.org Ligands play a crucial role in catalysis by tuning the electronic and steric properties of the metal center, thereby controlling the activity and selectivity of the catalyst.
For example, the aldehyde can be readily converted to an imine by reaction with a primary amine, a reaction that can be used to synthesize Schiff base ligands. These ligands are important in coordination chemistry and have been used in a wide range of catalytic reactions. Furthermore, the formyl group can be used to attach the molecule to a solid support, which is advantageous for catalyst recovery and recycling.
A notable example of the utility of a formyl-functionalized aromatic compound is the use of 4-formyldithiobenzoic acid for the surface functionalization of CdSe nanocrystals. nih.gov The formyl group provides a reactive site for the subsequent grafting of other molecules, in this case, an electroactive oligomer. This suggests that this compound could be used in a similar manner to modify the surface of nanoparticles and other materials, imparting new functionalities. Bifunctional ligands, which contain both a coordinating group and a catalytically active site, are of great interest, and the structure of this compound provides a scaffold for the design of such ligands. sioc-journal.cn
Chemical Additives in Industrial Processes
Aromatic esters are widely used as additives in various industrial processes due to their desirable physical and chemical properties. zslubes.comdonau-chemie-group.com They find applications as solvents, plasticizers, and fragrance components. donau-chemie-group.comesters-solvents.com The octanoate portion of this compound suggests that it could have good solvency for a range of organic materials, making it a potential candidate for use in coatings, inks, and adhesives. donau-chemie-group.com
In the food and cosmetics industries, esters are valued for their pleasant aromas and are used as flavoring and fragrance agents. nih.govaccio.com While the specific scent of this compound is not widely documented, its structural similarity to other aromatic esters suggests it could have interesting olfactory properties.
Furthermore, aromatic aldehydes like benzaldehyde are used as intermediates in the synthesis of various industrial chemicals, including dyes, perfumes, and pharmaceuticals. sprchemical.com The bifunctional nature of this compound, containing both an aldehyde and an ester, could make it a useful intermediate in the synthesis of more complex additives with tailored properties.
Encapsulation Technologies and Controlled Release Systems
Encapsulation is a process used to entrap active ingredients within a shell material to protect them from the environment, improve their stability, and control their release. mdpi.com Aromatic compounds, including aldehydes and esters, are often encapsulated for applications in the food, pharmaceutical, and textile industries. mdpi.commdpi.com
The properties of this compound make it a candidate for encapsulation. Its relatively low volatility, due to the octanoate chain, and its potential for specific interactions through the formyl group could be advantageous in designing controlled-release systems. For example, it could be encapsulated within polymeric microcapsules or cyclodextrin (B1172386) inclusion complexes to be released in response to a specific trigger, such as a change in pH or temperature. mdpi.com
The encapsulation of fragrances in textiles to provide long-lasting freshness is a well-established application. mdpi.com Similarly, the encapsulation of flavoring agents in food products can protect them during processing and storage and control their release during consumption. Given the use of aromatic esters as flavor and fragrance compounds, encapsulated this compound could potentially find use in these areas.
Biochemical Interactions and Enzymatic Studies Mechanism Focused, Excluding Clinical and in Vivo Physiological Effects
Investigation of Enzyme-Compound Binding Mechanisms
The binding of (4-formylphenyl) octanoate (B1194180) to an enzyme's active site is the initiating step for any catalytic activity or inhibition. The nature of this binding is contingent on the enzyme class.
For esterases , such as carboxylesterases, the binding mechanism is anticipated to involve the insertion of the octanoate portion of the molecule into a hydrophobic pocket or channel within the enzyme's active site. The formylphenyl group, being bulkier, would likely be positioned near the entrance of the active site. The catalytic triad (B1167595) (commonly serine, histidine, and an acidic residue like aspartate or glutamate) is central to the binding and subsequent hydrolysis of the ester bond. The serine residue's hydroxyl group would act as a nucleophile, attacking the carbonyl carbon of the ester. This interaction is stabilized by the other members of the catalytic triad.
The following table summarizes the key residues and interactions likely involved in the binding of (4-formylphenyl) octanoate to these enzyme classes.
| Enzyme Class | Key Active Site Residues | Interacting Moiety of this compound | Primary Interaction Type |
| Esterases | Serine, Histidine, Aspartate/Glutamate | Octanoate ester | Nucleophilic attack by serine on the ester carbonyl |
| Aldehyde Dehydrogenases | Cysteine, Glutamate | Formyl group | Nucleophilic attack by cysteine on the aldehyde carbonyl |
Structure-Activity Relationship Studies at the Molecular Level
While direct structure-activity relationship (SAR) studies on this compound are not available, inferences can be drawn from studies on related benzaldehyde (B42025) and benzoic acid derivatives. researchgate.netnih.gov The inhibitory potential of such compounds against various enzymes is often influenced by the nature and position of substituents on the phenyl ring.
For instance, in a study on the inhibition of α-amylase by benzoic acid derivatives, the position of hydroxyl groups on the benzene (B151609) ring was found to significantly impact inhibitory activity. nih.gov Specifically, a hydroxyl group at the 2-position enhanced inhibition. nih.gov While this compound does not possess a hydroxyl group, this highlights the principle that substituent positioning is critical for molecular interaction with an enzyme's active site.
The aldehyde functionality itself can be a key determinant of biological activity. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, potentially leading to covalent modification and inhibition. nih.gov
The octanoate chain also contributes to the molecule's activity profile. Its length and lipophilicity will influence how the molecule partitions into cellular membranes and interacts with hydrophobic pockets of enzymes. A longer or shorter acyl chain would be expected to alter the binding affinity for esterases, depending on the specific topology of their active sites.
Mechanistic Enzymology (e.g., Inhibition of Enzyme Activity)
The dual functional groups of this compound suggest it could act as a substrate or an inhibitor for different enzymes.
As a substrate for esterases , the compound would undergo hydrolysis to yield 4-hydroxybenzaldehyde (B117250) and octanoic acid. This reaction would follow the canonical serine hydrolase mechanism, involving the formation of a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme.
Conversely, the aldehyde group could mediate enzyme inhibition . For aldehyde dehydrogenases, while the initial binding and formation of a thiohemiacetal intermediate are part of the normal catalytic cycle, alterations to the substrate that hinder subsequent steps (like hydride transfer or deacylation) could lead to inhibition. nih.gov Furthermore, the aldehyde group can react with other nucleophilic residues in proteins, such as lysine, to form Schiff bases, which could lead to non-specific enzyme inhibition. nih.gov
Studies on benzaldehyde derivatives have demonstrated their potential as inhibitors for various enzymes, including aldose reductase. researchgate.net The inhibitory mechanism often involves the interaction of the aldehyde group with the enzyme's active site.
Biochemical Pathway Perturbations (Focus on Chemical Interactions with Biomolecules)
The metabolic products of this compound, 4-hydroxybenzaldehyde and octanoic acid, can themselves interact with biochemical pathways. Octanoic acid is a medium-chain fatty acid that can enter mitochondrial β-oxidation.
Aromatic aldehydes are known to be reactive molecules that can cause cellular stress. researchgate.net Aldehydes can form adducts with proteins and DNA, leading to cytotoxicity. researchgate.net The endogenous metabolism of aldehydes is a critical detoxification pathway, primarily mediated by aldehyde dehydrogenases which oxidize them to less reactive carboxylic acids. researchgate.netnih.govwikipedia.orgtandfonline.com An influx of an exogenous aldehyde like 4-hydroxybenzaldehyde (from the hydrolysis of this compound) could potentially saturate these pathways.
Furthermore, some aromatic aldehydes and their derivatives have been shown to possess anti-inflammatory activities by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.org While this ventures towards physiological effects, the underlying mechanism is a chemical interaction with biomolecules that perturbs a signaling pathway.
The potential interactions are summarized in the table below:
| Moiety/Metabolite | Potential Biochemical Interaction | Consequence |
| This compound | Substrate for esterases | Production of 4-hydroxybenzaldehyde and octanoic acid |
| This compound | Inhibition of various enzymes via the formyl group | Alteration of enzyme activity |
| 4-hydroxybenzaldehyde | Substrate for aldehyde dehydrogenases | Detoxification to 4-hydroxybenzoic acid |
| 4-hydroxybenzaldehyde | Formation of adducts with proteins and DNA | Potential cytotoxicity |
| Octanoic acid | Enters β-oxidation | Energy production |
Future Perspectives and Interdisciplinary Research Directions
Development of Novel Synthetic Routes
The future synthesis of (4-formylphenyl) Octanoate (B1194180) is expected to move beyond traditional methods towards more efficient, selective, and environmentally benign pathways. While classical esterification of 4-hydroxybenzaldehyde (B117250) with octanoyl chloride or octanoic acid serves as a foundational approach, novel routes are being conceptualized to enhance yield, purity, and sustainability.
One promising direction is the application of biocatalysis, particularly the use of lipases. Enzymatic synthesis has shown considerable success for other octanoate esters, such as thymol (B1683141) octanoate and phenethyl octanoate, often achieving high conversion rates under mild, solvent-free conditions. lmaleidykla.ltmdpi.comresearchgate.net Research into screening various immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), could identify an optimal biocatalyst for the esterification of 4-hydroxybenzaldehyde. mdpi.comresearchgate.net This enzymatic approach would align with green chemistry principles by reducing the need for harsh reagents and minimizing waste. chemistryjournals.net
Furthermore, flow chemistry presents another innovative synthetic avenue. Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields and reduced reaction times compared to batch processes. The development of a flow-based synthesis for (4-formylphenyl) Octanoate could enable scalable and safer production.
| Synthetic Route | Key Advantages | Potential Research Focus |
| Biocatalysis (Lipase-mediated) | Mild reaction conditions, high selectivity, reduced waste, solvent-free potential. mdpi.comresearchgate.net | Screening of lipase libraries, optimization of enzyme immobilization, reaction kinetics studies. |
| Flow Chemistry | Enhanced process control, improved safety, scalability, higher throughput. | Reactor design, catalyst integration, real-time reaction monitoring. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for improved yields. chemistryjournals.net | Optimization of power and temperature, solvent selection, comparison with conventional heating. |
Exploration of Untapped Reactivity Profiles
The bifunctional nature of this compound, containing both an aldehyde and an ester group, offers a rich landscape for chemical transformations that remains largely untapped. Future research will likely focus on the selective reactivity of these two groups to synthesize novel derivatives.
The aldehyde group is a versatile handle for a variety of reactions, including:
Reductive Amination: To introduce secondary or tertiary amine functionalities.
Wittig and Horner-Wadsworth-Emmons Reactions: To form new carbon-carbon double bonds, extending the molecular framework.
Knoevenagel Condensation: To create α,β-unsaturated systems, which are valuable precursors in organic synthesis.
Conversely, the octanoate ester can be selectively hydrolyzed under basic or acidic conditions to regenerate the phenolic hydroxyl group, allowing for subsequent modifications. Enzymatic hydrolysis could also offer a mild and selective method for deprotection. researchgate.net The interplay between these two functional groups, such as intramolecular cyclization reactions under specific conditions, could lead to the discovery of new heterocyclic compounds.
Integration into Advanced Material Systems
The molecular structure of this compound is particularly suited for applications in materials science, most notably in the fields of liquid crystals and polymers.
Liquid Crystals: The combination of a rigid phenyl ring and a flexible octyl chain is a common motif in calamitic (rod-shaped) liquid crystals. tcichemicals.com While this compound itself may not be mesogenic, its derivatives could exhibit liquid crystalline phases. The aldehyde group allows for the synthesis of Schiff base or imine derivatives, which are well-known classes of liquid crystals. By reacting this compound with various anilines, a library of new materials could be generated and their mesophasic properties, such as nematic or smectic phases, could be investigated. mdpi.com These materials could find applications in display technologies and optical sensors. mdpi.com
Polymers and Hybrid Materials: The reactive aldehyde functionality makes this compound a valuable monomer or surface modification agent in polymer chemistry. It can be incorporated into polymer backbones or used as a grafting agent to introduce the octanoyl group onto polymer surfaces. For instance, it could be used to functionalize silica (B1680970) nanoparticles in the synthesis of polymer/silica hybrid latexes, where the aldehyde could react with surface amines or other functional groups. researchgate.net This could lead to advanced composites with tailored properties for coatings, adhesives, or biomedical applications.
| Material System | Role of this compound | Potential Application |
| Liquid Crystals | Precursor for Schiff base/imine mesogens. | High-birefringence materials for displays. mdpi.com |
| Polymers | Functional monomer or cross-linking agent. | Specialty polymers with tunable properties. |
| Hybrid Materials | Surface modifier for nanoparticles (e.g., silica). researchgate.net | Advanced composite materials, coatings. |
Mechanistic Understanding of Biochemical Interactions
The structural similarity of this compound to naturally occurring esters and phenolic compounds suggests potential interactions with biological systems, particularly enzymes. Future research should aim to elucidate the mechanisms of these interactions.
A key area of investigation is the enzymatic hydrolysis of the ester bond by lipases and esterases. Understanding the kinetics and substrate specificity of various enzymes towards this compound could inform its potential use as a pro-drug, where the active component (4-hydroxybenzaldehyde) is released in a controlled manner. researchgate.net Studies using computational modeling and site-directed mutagenesis could reveal the specific amino acid residues in the enzyme's active site that are crucial for binding and catalysis.
Furthermore, the aldehyde group could interact with enzymes such as aldehyde dehydrogenases or reductases. Investigating whether this compound can act as a substrate or an inhibitor for these enzymes could open up avenues in metabolic research and drug discovery.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying (4-formylphenyl) octanoate to achieve >98% purity?
- Methodological Answer : High-purity synthesis typically involves esterification of 4-formylphenol with octanoyl chloride under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Purification via silica gel column chromatography (hexane:ethyl acetate gradient) is recommended. Monitor purity using GC-MS with isobutyl ester derivatization to enhance sensitivity, as methyl esters may lack sufficient resolution . Evidence from impurity analysis in related esters (e.g., fenofibric acid derivatives) suggests using HPLC with certified reference standards (e.g., EP Impurities A–C) to validate purity thresholds .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use and NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm) and aromatic formyl group (~10 ppm). Compare with NIST spectral databases for validation .
- GC-MS : Derivatize with isobutyl chloroformate to improve volatility. Monitor fragments at m/z 127.1 and 145.1 for octanoate chain specificity, which provide higher sensitivity than methyl esters .
- FTIR : Confirm ester C=O stretch (~1740 cm) and formyl C=O (~1680 cm).
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Due to low aqueous solubility (calculated ~6.8E-11 g/L), avoid moisture by using desiccants. Stability studies should include periodic HPLC checks for hydrolysis byproducts (e.g., free 4-formylphenol) .
Advanced Research Questions
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for sensitive detection of this compound derivatives in complex matrices?
- Methodological Answer : Replace methyl esterification with isobutyl derivatization to enhance sensitivity 20-fold. Focus on m/z 127.1 and 131.1 for unlabeled and -labeled octanoate, respectively, to avoid baseline noise observed at m/z 145.1. Use splitless injection mode and a DB-5MS column (30 m × 0.25 mm ID) with a 0.25 μm film for optimal resolution. Validate with a lower limit of quantification (LLOQ) of 0.43 μM .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the physicochemical properties of this compound?
- Methodological Answer : For discrepancies in properties like logP or solubility:
- Experimental Replication : Conduct triplicate measurements under controlled conditions (e.g., 25°C for solubility).
- Computational Calibration : Use software like ACD/Labs to refine predictive models based on structural analogs (e.g., tetrakis(4-formylphenyl)pyrene) .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.06 g/cm in density measurements) and methodological biases (e.g., derivatization efficiency in GC-MS) .
Q. In experimental designs involving this compound, how can split-plot methodologies be applied to evaluate multiple variables efficiently?
- Main Plot : Test broad factors (e.g., concentration gradients: 0.1–10 mM).
- Sub-Plot : Evaluate specific interactions (e.g., temperature effects on ester stability: 4°C, 25°C, 37°C).
- Data Analysis : Use mixed-effects models to account for nested variables and avoid pseudoreplication.
Q. How can researchers investigate the metabolic interactions of this compound in biological systems, such as brain tissue?
- Tracer Studies : Use isotopically labeled this compound to track incorporation into lipid pools.
- Synaptic Function Assays : Compare with glucose deprivation models to assess energy substrate efficacy. Note that octanoate alone may not restore synaptic activity, necessitating combinatorial treatments .
Data Contradiction and Validation
Q. How should researchers address inconsistent results in NMR or GC-MS data for this compound?
- Methodological Answer :
- Instrument Calibration : Validate against certified standards (e.g., NIST reference materials) .
- Sample Preparation : Ensure derivatization completeness via QC spikes (e.g., deuterated internal standards).
- Peer Review : Cross-validate data with independent labs using blinded samples to eliminate observer bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
